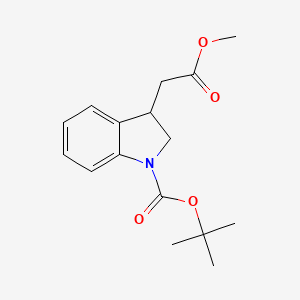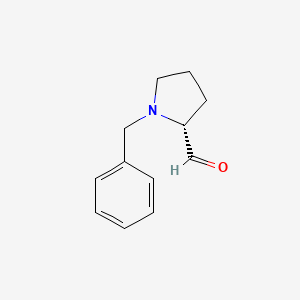
2-(4-Methylthiazol-2-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylthiazol-2-yl)acetaldehyde is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiazol-2-yl)acetaldehyde typically involves the reaction of 2-aminothiazole with an appropriate aldehyde under acidic conditions . The reaction is carried out in the presence of a catalyst, such as glacial acetic acid, to facilitate the formation of the thiazole ring . The reaction mixture is then heated to reflux, and the product is isolated by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as distillation and crystallization, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-(4-Methylthiazol-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products Formed
Oxidation: 2-(4-Methylthiazol-2-yl)acetic acid.
Reduction: 2-(4-Methylthiazol-2-yl)ethanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
2-(4-Methylthiazol-2-yl)acetaldehyde has several scientific research applications:
作用机制
The mechanism of action of 2-(4-Methylthiazol-2-yl)acetaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways.
Pathways Involved: It may affect pathways related to microbial cell wall synthesis, protein synthesis, and DNA replication, contributing to its antimicrobial and anticancer activities.
相似化合物的比较
2-(4-Methylthiazol-2-yl)acetaldehyde can be compared with other thiazole derivatives:
Similar Compounds: Thiazole, 2-Aminothiazole, 2-Methylthiazole.
Uniqueness: The presence of the aldehyde group at the 2-position of the thiazole ring makes this compound unique.
属性
分子式 |
C6H7NOS |
|---|---|
分子量 |
141.19 g/mol |
IUPAC 名称 |
2-(4-methyl-1,3-thiazol-2-yl)acetaldehyde |
InChI |
InChI=1S/C6H7NOS/c1-5-4-9-6(7-5)2-3-8/h3-4H,2H2,1H3 |
InChI 键 |
NYNYPWQHKIPGOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


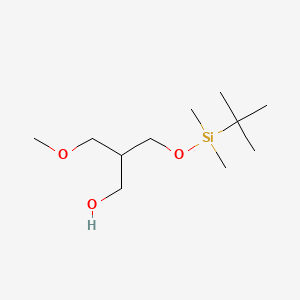
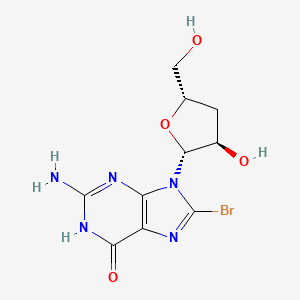
![Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13921615.png)
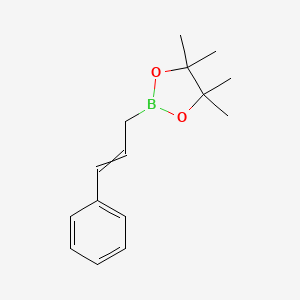
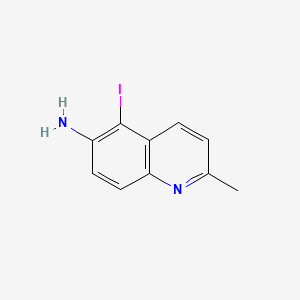
![[2-(5-Fluoro-2-pyridyl)-5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl]boronic acid](/img/structure/B13921621.png)
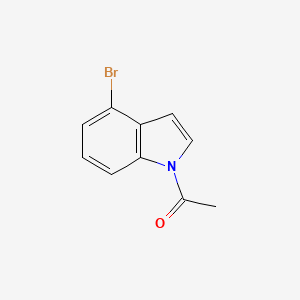
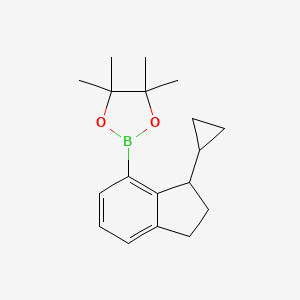
![Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate](/img/structure/B13921634.png)
